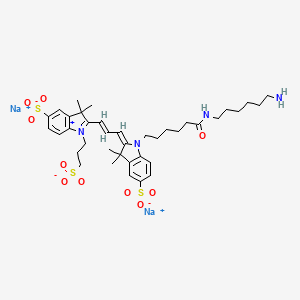
Trisulfo-Cy3 amine (disodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisulfo-Cy3 amine (disodium) is a fluorescent dye derivative of Cyanine 3 (Cy3), bearing an amine group in the disodium salt form. This compound is known for its fluorescence spectrum, which typically ranges from green to orange wavelengths. The amine functionality of Trisulfo-Cy3 amine allows it to react with carboxyl groups, forming covalent bonds. This property makes it particularly useful in biological applications, where it can bind to proteins and antibodies to track their location and dynamic changes in biological samples .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisulfo-Cy3 amine (disodium) involves the derivatization of Cyanine 3 (Cy3) to introduce an amine group in the disodium salt form. The process typically includes the following steps:
Starting Material: Cyanine 3 (Cy3) is used as the starting material.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of Trisulfo-Cy3 amine (disodium) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and product purification. The use of high-throughput screening methods ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Trisulfo-Cy3 amine (disodium) primarily undergoes substitution reactions due to the presence of the amine group. The amine functionality can react with carboxyl groups to form stable amide bonds. This reaction is commonly used in bioconjugation techniques to attach the dye to biomolecules such as proteins and antibodies .
Common Reagents and Conditions
Reagents: N-hydroxysuccinimide (NHS) esters, carbodiimides, and maleimides are commonly used reagents.
Conditions: Reactions are typically carried out in aqueous buffers at neutral to slightly basic pH (pH 7-8) to facilitate the formation of amide bonds
Major Products
The major products of these reactions are conjugates of Trisulfo-Cy3 amine (disodium) with biomolecules, such as protein-dye conjugates and antibody-dye conjugates. These conjugates retain the fluorescent properties of the dye, making them useful for various imaging and analytical applications .
Scientific Research Applications
Trisulfo-Cy3 amine (disodium) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a fluorescent probe in various chemical assays and analytical techniques.
Biology: Employed in fluorescence microscopy and flow cytometry to visualize and track biological molecules in cells and tissues.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor disease markers.
Industry: Applied in the development of fluorescent sensors and diagnostic kits for various applications .
Mechanism of Action
The mechanism of action of Trisulfo-Cy3 amine (disodium) involves its ability to form covalent bonds with carboxyl groups on biomolecules. This covalent attachment allows the dye to remain stably bound to the target molecule, enabling its visualization and tracking. The fluorescence properties of the dye are retained upon conjugation, allowing for the detection of the labeled biomolecules using fluorescence-based techniques .
Comparison with Similar Compounds
Similar Compounds
Cyanine 3 (Cy3): The parent compound of Trisulfo-Cy3 amine, known for its fluorescent properties.
Cy3B amine chloride: Another derivative of Cyanine 3, bearing an amine group but in a different salt form.
Sulfo-Cy3 amine: Similar to Trisulfo-Cy3 amine but with different sulfonation patterns
Uniqueness
Trisulfo-Cy3 amine (disodium) is unique due to its specific sulfonation pattern, which enhances its water solubility and biocompatibility. This makes it particularly suitable for biological applications where aqueous environments are common. Additionally, its ability to form stable covalent bonds with carboxyl groups on biomolecules sets it apart from other fluorescent dyes .
Properties
Molecular Formula |
C38H52N4Na2O10S3 |
|---|---|
Molecular Weight |
867.0 g/mol |
IUPAC Name |
disodium;(2E)-1-[6-(6-aminohexylamino)-6-oxohexyl]-2-[(E)-3-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C38H54N4O10S3.2Na/c1-37(2)30-26-28(54(47,48)49)17-19-32(30)41(23-11-7-8-16-36(43)40-22-10-6-5-9-21-39)34(37)14-12-15-35-38(3,4)31-27-29(55(50,51)52)18-20-33(31)42(35)24-13-25-53(44,45)46;;/h12,14-15,17-20,26-27H,5-11,13,16,21-25,39H2,1-4H3,(H3-,40,43,44,45,46,47,48,49,50,51,52);;/q;2*+1/p-2 |
InChI Key |
HCHYMTGLKRSLLE-UHFFFAOYSA-L |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCCCCCN)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCS(=O)(=O)[O-])C.[Na+].[Na+] |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCCCCCN)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCS(=O)(=O)[O-])C.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















